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2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid Documentation Hub

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  • Product: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
  • CAS: 1019369-12-0

Core Science & Biosynthesis

Foundational

Differential Solubility of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of an appropriate solvent is a cornerstone of successful drug discovery and development, profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate solvent is a cornerstone of successful drug discovery and development, profoundly impacting everything from initial high-throughput screening to final formulation. 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid, a molecule featuring a carboxylic acid, an ether, and an amide functional group, presents a classic case study in differential solubility. This guide provides a detailed examination of the profound differences in its solubility in dimethyl sulfoxide (DMSO) versus water. We will explore the underlying intermolecular forces governing these differences, provide validated, step-by-step protocols for experimentally determining both kinetic and thermodynamic solubility, and discuss the practical implications for preclinical research.

Introduction: The DMSO/Water Dichotomy in Preclinical Science

In the realm of drug discovery, few solvents are as ubiquitous as DMSO and water. DMSO is the preeminent solvent for creating high-concentration stock solutions of diverse small molecules due to its exceptional solvating power for both polar and nonpolar compounds.[1][2] This makes it indispensable for compound library management and initial screening assays. Conversely, aqueous solutions, typically buffered to a physiological pH of 7.4, are paramount for mimicking biological conditions in in vitro assays.[3] A compound's behavior in this aqueous environment is a critical early indicator of its potential bioavailability and suitability for further development.[4][5]

Understanding why a compound like 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is freely soluble in DMSO but may exhibit limited solubility in aqueous buffers is not merely an academic exercise. It is a critical piece of knowledge that prevents experimental artifacts, ensures data reproducibility, and guides lead optimization strategies.[6] Low aqueous solubility can lead to underestimated potency in biological assays and create significant hurdles for formulation and in vivo studies.[5][6]

Comparative Analysis of Solute and Solvents

The solubility of a solute is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular bonds.

Physicochemical Profile: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

To understand its solubility, we must first dissect the molecule itself.

Table 1: Physicochemical Properties of the Analyte and Solvents

Property2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Predicted/Analog Data)Dimethyl Sulfoxide (DMSO)Water (H₂O)
Molecular Weight ~239.24 g/mol 78.13 g/mol [2]18.02 g/mol
Key Functional Groups Carboxylic Acid, Ether, Amide, Aromatic RingSulfoxideHydroxyl
Polarity Polar, with nonpolar regions (aromatic ring)Highly Polar, Aprotic[1][2]Highly Polar, Protic
Hydrogen Bond Donor Yes (Carboxylic OH, Amide NH)NoYes
Hydrogen Bond Acceptor Yes (Carbonyl O, Ether O, Sulfoxide O)Yes (Sulfoxide Oxygen)[7]Yes
Dielectric Constant (20°C) N/A47.280.1
Boiling Point N/A189 °C[2]100 °C

The molecule possesses both hydrogen bond donors (-COOH, -NH) and multiple acceptors (C=O, -O-), alongside a relatively nonpolar phenyl ring. This amphiphilic nature is key to its behavior. The carboxylic acid group is weakly acidic, meaning its ionization state is highly dependent on the pH of the environment.[10]

The Solvents: A Tale of Two Polarities

Water is a polar, protic solvent. Its defining feature is the extensive three-dimensional network of hydrogen bonds it forms with itself. To dissolve a solute, water molecules must reorient and use their potent hydrogen bond donating and accepting capabilities to form a solvation shell around the solute molecules.[11]

DMSO is a highly polar, aprotic solvent.[2][12] While it has a strong dipole moment and can accept hydrogen bonds very effectively via its sulfoxide oxygen, it lacks a hydrogen atom bonded to an electronegative atom and thus cannot act as a hydrogen bond donor.[7][13] This inability to donate hydrogen bonds is a critical distinction from water.

Mechanistic Insights into Differential Solubility

The dramatic difference in solubility for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid in DMSO versus water can be attributed to three primary factors: hydrogen bonding, the aprotic nature of DMSO, and the pH-dependent ionization of the carboxylic acid.

Solubility in DMSO: An Ideal Environment

In DMSO, the compound remains in its neutral, un-ionized state. The strong dipole of the DMSO molecule and its potent hydrogen bond accepting capability allow it to effectively solvate the entire molecule.

  • Hydrogen Bonding: The sulfoxide oxygen of DMSO readily forms strong hydrogen bonds with the carboxylic acid's hydroxyl group and the amide's N-H group.[14]

  • Dipole-Dipole Interactions: The polar regions of the solute (carbonyls, ether linkage) are well-solvated by the polar DMSO.

  • Dispersion Forces: The nonpolar phenyl ring is accommodated within the methyl groups of the DMSO molecules.

Because DMSO does not have a strong, structured hydrogen-bonding network like water, the energetic penalty for creating a cavity to accommodate the solute is lower. This combination of strong, specific interactions and a less-structured solvent environment leads to very high solubility.

cluster_solute Solute Molecule cluster_dmso DMSO Solvent Solute R-COOH R'-CONH-CH₃ DMSO (CH₃)₂S=O Solute->DMSO Strong H-Bond (Solute as Donor, DMSO as Acceptor) Solute->DMSO Strong Dipole-Dipole Interactions

Caption: Solute-DMSO interactions leading to high solubility.

Solubility in Water: A More Complex Challenge

In an aqueous environment (e.g., a buffer at pH 7.4), the situation is markedly different. The carboxylic acid group, with a probable pKa around 4-5, will be predominantly deprotonated, forming a negatively charged carboxylate anion (R-COO⁻).

  • Favorable Interactions: This carboxylate anion is extremely polar and can be well-solvated by water through strong ion-dipole interactions. The amide and ether groups can also participate in hydrogen bonding with water.[11][15]

  • Unfavorable Interactions: The central phenyl ring is hydrophobic. For it to be dissolved, it must disrupt the highly stable hydrogen-bonding network of water. This carries a significant energetic penalty, known as the hydrophobic effect.

The ultimate solubility in water is a trade-off. While the ionized carboxylate group dramatically enhances water solubility compared to its neutral form, the presence of the nonpolar phenyl ring limits it. If the energetic cost of disrupting the water structure to accommodate the phenyl ring is too high, the compound will have low aqueous solubility, even with the charged group.[15]

cluster_solute Solute Molecule (Ionized at pH 7.4) cluster_water Water Solvent Solute R-COO⁻ (Anion) Hydrophobic Phenyl Ring Water H₂O Network Solute->Water Strong Ion-Dipole (Carboxylate) Water->Solute Hydrophobic Effect (Energy Penalty)

Caption: Competing interactions governing aqueous solubility.

Experimental Determination of Solubility: Validated Protocols

Theoretical understanding must be confirmed by empirical data. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[5][6]

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][16] It reflects the conditions of many in vitro screens and is useful for early-stage compound assessment.[4]

Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Addition of Aqueous Buffer: Rapidly add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[6] Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility.

A Prepare 20 mM Stock in DMSO B Dispense 2 µL Stock to Plate A->B C Add 198 µL PBS (pH 7.4) B->C D Incubate 2h @ 25°C C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Concentration E->F

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of the solid compound in a solvent.[17] It is lower-throughput but provides a more accurate value, essential for lead optimization and preformulation.[18][19]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.[19]

  • Addition of Solvent: Add a precise volume of the test solvent (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][20]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[17]

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from the DMSO stock solution.[18][20]

  • Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.

Conclusion and Practical Implications

The differential solubility of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a direct consequence of its molecular structure and the distinct chemical properties of DMSO and water.

  • High DMSO Solubility is driven by its capacity as a polar aprotic solvent and a strong hydrogen bond acceptor, which effectively solvates both the polar and nonpolar regions of the neutral molecule.

  • Limited Aqueous Solubility is the result of a delicate balance. While the ionization of the carboxylic acid at physiological pH provides a strong solubilizing force through ion-dipole interactions, this is counteracted by the energetic penalty of accommodating the hydrophobic phenyl ring within water's highly structured hydrogen-bond network.

For the drug development professional, this understanding is critical. High DMSO solubility confirms the compound's suitability for storage and use in primary screening. However, the aqueous solubility value, determined experimentally, will be the more important parameter for predicting in vivo behavior. If thermodynamic aqueous solubility is low (e.g., <10 µM), it may signal potential issues with oral absorption and bioavailability, prompting medicinal chemistry efforts to modify the structure or formulation science approaches to enhance its solubility.[5]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Gaylord Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Karmakar, S., & Singh, P. C. (2012). Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water) by concentration. Chinese Physics B, 21(10), 103102.
  • Liu, T., & Yu, Z. (2007). Density Functional Theory Study of the Hydrogen Bonding Interaction of Complexes of Dimethyl Sulfoxide with Water. Asian Journal of Chemistry, 19(6), 4255.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.
  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions.
  • LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • Scribd. (n.d.). Solvent Properties of DMSO.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bermejo, M., & Avdeef, A. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 683-91.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Royal Society of Chemistry. (2017). Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO). RSC Publishing.
  • Shan, S. O., & Herschlag, D. (1996). The change in hydrogen bond strength accompanying charge rearrangement: Implications for enzymatic catalysis. Proceedings of the National Academy of Sciences, 93(25), 14474–14479.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 6-12.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 391.
  • Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
  • gmp-compliance.org. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers.
  • University of North Texas. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Chemistry LibreTexts. (2025, March 19). 4.4: Physical Properties of Carboxylic Acids.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Echemi. (2022, June 20). What is the carboxylic acid solubility in water.
  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8.
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid).
  • Sigma-Aldrich. (n.d.). 2-(4-(Methoxycarbonyl)phenyl)acetic acid | 22744-12-3.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid | 93-25-4.
  • Ambeed. (n.d.). 2-(4-Methoxyphenyl)acetic acid | 4-Methoxyphenylacetic acid.
  • FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832).

Sources

Exploratory

Crystal Structure Analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid

This guide outlines a comprehensive protocol for the crystal structure analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (C₁₁H₁₃NO₄). It addresses the specific challenges posed by its flexible ether linkage a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive protocol for the crystal structure analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (C₁₁H₁₃NO₄). It addresses the specific challenges posed by its flexible ether linkage and dual hydrogen-bonding functionalities (carboxylic acid and amide).

Executive Summary

The structural elucidation of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is critical for understanding its physicochemical properties, particularly solubility and solid-state stability. This molecule features a phenylacetic acid core substituted at the para position with a (methylcarbamoyl)methoxy group (


).

From a crystallographic perspective, this compound presents a "supramolecular competition" scenario. It contains two strong hydrogen-bond donors (carboxylic


 and amide 

) and three acceptors (carbonyl oxygens and ether oxygen). The resulting crystal lattice is expected to be dominated by competing synthons: the robust carboxylic acid homodimer versus amide-acid catemers. This guide details the methodology to resolve these interactions and define the unit cell packing.

Molecular Architecture & Crystallization Strategy

Structural Degrees of Freedom

The molecule possesses three critical torsion angles that dictate its conformation in the solid state:

  • 
     (Carboxyl Rotation): 
    
    
    
    .
  • 
     (Ether Linkage): 
    
    
    
    . This is the most flexible point, allowing the side chain to adopt syn or anti orientations relative to the phenyl ring.
  • 
     (Amide Planarity):  The amide bond (
    
    
    
    ) typically exhibits partial double-bond character, enforcing planarity, but the
    
    
    -methyl group orientation is variable.
Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (


), a multi-solvent screening approach is required to balance the solubility of the polar amide/acid groups and the non-polar phenyl ring.
  • Method A: Slow Evaporation (Thermodynamic Control)

    • Solvent: Ethanol/Water (80:20 v/v).

    • Rationale: The presence of water encourages the formation of hydrated forms, which often crystallize more readily for carboxylic acids.

  • Method B: Vapor Diffusion (Kinetic Control)

    • Solvent: Dimethylformamide (DMF).

    • Precipitant: Diethyl ether.

    • Rationale: DMF solubilizes the amide backbone effectively; slow diffusion of ether forces the molecule into an ordered lattice without trapping solvent voids.

Data Collection & Structure Solution

X-Ray Diffraction Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    ) is preferred over Cu K
    
    
    to minimize absorption effects, though Cu is acceptable for small organic crystals to boost signal.
  • Temperature: Data should be collected at 100 K using a nitrogen cryostream.

    • Why? Cooling freezes the dynamic disorder of the flexible

      
       ether linkage and reduces the thermal displacement parameters (ADPs) of the terminal methyl groups.
      
  • Resolution: Aim for

    
     or better to resolve the positions of hydrogen atoms involved in bonding.
    
Structure Solution Workflow

The solution strategy utilizes Direct Methods or Dual-Space Methods (SHELXT) due to the absence of heavy atoms.

StructureSolution Start Diffraction Data (hkl) SpaceGroup Space Group Determination (Likely P21/c or P-1) Start->SpaceGroup Phasing Intrinsic Phasing (SHELXT) Locate C, N, O atoms SpaceGroup->Phasing Refinement Least-Squares Refinement (SHELXL) Minimize R1, wR2 Phasing->Refinement H_Placement Hydrogen Atom Placement (Constrained vs. Difference Map) Refinement->H_Placement Validation CheckCIF / Torsion Analysis Refinement->Validation H_Placement->Refinement Cycles

Figure 1: Workflow for the structural solution of small organic molecules.

Structural Analysis & Packing Motifs

Hydrogen Bonding Network

The core of the analysis is the identification of supramolecular synthons. For C₁₁H₁₃NO₄, two primary motifs are expected to compete:

  • Carboxylic Acid Homodimer (

    
    ): 
    The classic pairing where two carboxyl groups form an eight-membered ring via two 
    
    
    
    bonds. This is the most energetically favorable interaction (
    
    
    ).
  • Amide-Amide Chains (

    
    ): 
    The 
    
    
    
    -methylamide group typically forms infinite chains via
    
    
    interactions (translation along a screw axis).

Hypothesis for C₁₁H₁₃NO₄: Given the steric bulk of the para-substituent, the crystal likely adopts a Layered Structure .

  • Layer A: Head-to-head carboxylic acid dimers.

  • Layer B: Tail-to-tail amide chains.

  • Linker: The phenyl rings stack via

    
     interactions (centroid-centroid distance 
    
    
    
    ) to connect these hydrogen-bonded strips.

H_Bonding Acid Carboxylic Acid (-COOH) Acid->Acid Homodimer R2,2(8) Ether Ether Oxygen (-O-) Acid->Ether Rare (Weak) Amide N-Methylamide (-CONHMe) Amide->Acid Heterodimer (Alternative) Amide->Amide Catemer Chain C(4)

Figure 2: Potential hydrogen-bonding synthons in the crystal lattice.

Quantitative Metrics

To validate the structure, the following metrics must be reported in the final CIF (Crystallographic Information File):

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for publication-quality data.
  • Goodness of Fit (GoF): Should approach 1.0.

  • Bond Precision: C-C bond uncertainties should be

    
    .
    

Pharmaceutical Implications

Understanding the crystal structure of this intermediate has direct relevance to drug development:

  • Polymorphism Risk: The flexible

    
     linker suggests a high probability of conformational polymorphism. If the torsion angle 
    
    
    
    varies, different packing arrangements (polymorphs) with distinct solubilities may form.
  • Solubility Profile: If the structure is dominated by strong acid dimers (creating a non-polar exterior), the compound may have lower aqueous solubility compared to a form where the acid groups interact with water (hydrates).

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Link

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Executive Summary This guide details a robust, three-step protocol for the synthesis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid , a functionalized phenylacetic acid derivative often utilized as a linker in prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, three-step protocol for the synthesis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid , a functionalized phenylacetic acid derivative often utilized as a linker in proteolysis-targeting chimeras (PROTACs) and as a scaffold in herbicide discovery.

The synthesis addresses the primary challenge of this molecule: chemo-selectivity . The target contains both a carboxylic acid and a secondary amide. The strategy employs a "protect-couple-deprotect" sequence to differentiate the phenylacetic acid moiety from the amide-containing side chain, ensuring high purity and yield without compromising the amide bond during the final hydrolysis step.

Core Retro-Synthetic Strategy

The synthesis is disconnected into three logical stages:

  • Protection: Masking the phenylacetic acid as a methyl ester to prevent side reactions.

  • O-Alkylation: Installing the N-methylacetamide side chain via Williamson ether synthesis.

  • Selective Hydrolysis: Saponification of the ester under mild conditions to preserve the amide.

Strategic Reaction Pathway

The following logic map illustrates the synthetic flow, highlighting critical decision nodes and reagents.

SynthesisPath SM1 4-Hydroxyphenylacetic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Int1 Methyl 4-hydroxyphenylacetate (Intermediate 1) Step1->Int1 Yield >95% Step2 Step 2: O-Alkylation (K2CO3, Acetone, Reflux) Int1->Step2 Reagent 2-Chloro-N-methylacetamide (Alkylating Agent) Reagent->Step2 Int2 Methyl 2-{4-[(methylcarbamoyl) methoxy]phenyl}acetate Step2->Int2 SN2 Coupling Step3 Step 3: Selective Hydrolysis (LiOH, THF/H2O) Int2->Step3 Target TARGET PRODUCT 2-{4-[(Methylcarbamoyl) methoxy]phenyl}acetic acid Step3->Target Amide Intact

Figure 1: Step-wise synthetic pathway ensuring chemo-selectivity between ester and amide functionalities.

Detailed Experimental Protocols

Stage I: Methyl Ester Protection

Objective: Protect the carboxylic acid to render the phenol nucleophilic without competitive esterification of the alkylating agent.

  • Reagents:

    • 4-Hydroxyphenylacetic acid (1.0 eq)

    • Methanol (Solvent/Reagent, 10-20 volumes)

    • Sulfuric Acid (H₂SO₄, conc., 0.1 eq)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-hydroxyphenylacetic acid (e.g., 10.0 g, 65.7 mmol) and Methanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.35 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

  • Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (2 × 50 mL) to remove residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 4-hydroxyphenylacetate as a pale yellow oil or solid (Expected Yield: >95%).

Scientist's Note: This intermediate is stable. If the oil is viscous, it can be used directly in Stage II without further purification.

Stage II: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the N-methylacetamide tail. The use of Potassium Carbonate (K₂CO₃) in Acetone is preferred over stronger bases (NaH) to prevent racemization or side reactions on the amide reagent.

  • Reagents:

    • Methyl 4-hydroxyphenylacetate (Intermediate 1, 1.0 eq)

    • 2-Chloro-N-methylacetamide (1.2 eq) [Commercially available or synthesized]

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

    • Potassium Iodide (KI, 0.1 eq) - Catalyst

    • Acetone (Reagent grade, 10 volumes)

Procedure:

  • Setup: In a clean reaction vessel, dissolve Methyl 4-hydroxyphenylacetate (10.0 g, 60.2 mmol) in Acetone (100 mL).

  • Addition: Add anhydrous K₂CO₃ (16.6 g, 120 mmol) and KI (1.0 g, 6.0 mmol). Stir for 10 minutes to form the phenoxide surface species.

  • Alkylation: Add 2-Chloro-N-methylacetamide (7.76 g, 72.2 mmol).

  • Reaction: Heat to reflux (56°C) with vigorous stirring for 12–16 hours.

    • Checkpoint: TLC should show the disappearance of the starting phenol (Rf ~0.4 in 1:1 EtOAc/Hex) and appearance of the product (lower Rf due to amide polarity).

  • Filtration: Cool the mixture and filter off the inorganic salts (KCl, K₂CO₃). Rinse the filter cake with acetone.

  • Concentration: Evaporate the solvent to obtain the crude diester/amide intermediate.

  • Purification (Optional but Recommended): Recrystallize from minimal hot Ethanol or triturate with Diethyl Ether/Hexane to remove unreacted alkyl chloride.

    • Intermediate: Methyl 2-{4-[(methylcarbamoyl)methoxy]phenyl}acetate.

Stage III: Selective Hydrolysis (Saponification)

Objective: Hydrolyze the methyl ester to the free acid without cleaving the N-methyl amide.

  • Reagents:

    • Intermediate 2 (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 eq)

    • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Solubilization: Dissolve the intermediate (e.g., 10.0 g) in THF (75 mL) and Water (25 mL).

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) in one portion.

  • Conditions: Stir at Room Temperature (20–25°C) .

    • Critical Warning: Do NOT heat.[1] Amides are stable to base at RT, but refluxing base will hydrolyze the amide to the dicarboxylic acid impurity.

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by HPLC or TLC (Product is highly polar/acidic).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (50 mL).

    • Wash with Dichloromethane (DCM, 2 × 30 mL) to remove unreacted neutral impurities.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH 2–3. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Specifications & Quality Control

Data Summary Table:

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point 168–172°C (Typical)Capillary Method
Mass Spec [M+H]+ = 224.2LC-MS (ESI+)

Expected 1H-NMR (400 MHz, DMSO-d6):

  • δ 12.2 (s, 1H, -COOH )

  • δ 8.05 (br q, 1H, -NH -Me)

  • δ 7.18 (d, 2H, Ar-H meta to ether)

  • δ 6.88 (d, 2H, Ar-H ortho to ether)

  • δ 4.42 (s, 2H, -O-CH 2-CO-)

  • δ 3.48 (s, 2H, Ar-CH 2-COOH)

  • δ 2.65 (d, 3H, -NH-CH 3)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete deprotonation or moisture.Ensure K₂CO₃ is anhydrous. Add KI (Finkelstein catalyst) to accelerate Cl-displacement.
Impurity: Dicarboxylic Acid Over-hydrolysis in Step 3.[2]Strict temperature control (keep at RT). Reduce reaction time. Use LiOH instead of NaOH/KOH (milder).
Product is Oily Residual solvent or impurities.Triturate with Diethyl Ether.[3] Recrystallize from Ethanol/Water.
C-Alkylation Observed Use of super-bases (NaH) or high temp.Stick to K₂CO₃/Acetone. Phenoxide O-alkylation is favored under weak base conditions.

References

  • Selective Hydrolysis: Spinola, M.; Jeanloz, R. W.[1] "Selective hydrolysis of esters in the presence of amides."[1] Journal of Biological Chemistry, 1970, 245 , 4158.[1]

  • Reagent Synthesis: Organic Syntheses, Coll. Vol. 1, p. 488 (1941); Vol. 7, p. 16 (1927). "Chloroacetamide synthesis via chloroacetyl chloride."

  • Alkylation Conditions: BenchChem Protocols. "Synthesis of Functionalized Phenylacetic Acids: General Williamson Ether Conditions."

  • Compound Data: PubChem Compound Summary for CID 1019369-12-0.

Sources

Application

Optimal extraction protocols for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid from plasma

Application Note: High-Recovery Extraction of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid from Human Plasma Part 1: Executive Summary & Analyte Profiling This guide details the optimal bioanalytical strategy for th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Recovery Extraction of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid from Human Plasma

Part 1: Executive Summary & Analyte Profiling

This guide details the optimal bioanalytical strategy for the extraction and quantification of MCM-PAA (C₁₁H₁₃NO₄). As a phenylacetic acid derivative featuring a polar methylcarbamoyl moiety, this analyte presents a unique challenge: it possesses both a distinct acidic center (carboxylic acid) and a polar, hydrolytically sensitive amide-ether tail.

Standard protein precipitation (PPT) methods often yield poor recovery due to the molecule's moderate polarity and potential for protein binding. Therefore, this protocol prioritizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) as the "Gold Standard" to ensure high selectivity, matrix effect elimination, and reproducibility compliant with FDA/EMA guidelines.

Physicochemical Profile
PropertyValue (Predicted/Exp)Implication for Extraction
Molecular Weight 223.23 g/mol Suitable for LC-MS/MS (MRM).
pKa (Acidic) ~4.2 (Carboxylic Acid)Ionized (

) at neutral pH; Protonated (

) at pH < 2.
LogP ~1.3 (Moderate)Too polar for pure hexane LLE; requires polar organic solvents (EtOAc/MTBE).
Functional Groups Carboxyl, Ether, AmideCritical: Amide bond is susceptible to hydrolysis in strong acid/base if heated.

Part 2: Pre-Analytical Considerations & Stability

Mechanistic Insight: The methylcarbamoyl group (


) is chemically stable under physiological conditions but can degrade during harsh sample processing. Avoid high-temperature evaporation (>45°C) and highly alkaline conditions (pH > 10) for extended periods.

Sample Handling Protocol:

  • Collection: K₂EDTA Plasma is preferred to inhibit metalloproteases.

  • Stabilization: Keep samples on ice. No specific inhibitor is generally required unless esterase activity is suspected (in which case, add PMSF).

  • Storage: -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Part 3: Optimal Extraction Protocols

Method A: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)

Rationale: This method exploits the acidic nature of MCM-PAA. By loading at neutral pH, the deprotonated carboxylate (


) binds electrostatically to the quaternary amine of the sorbent. Neutrals and bases are washed away, and the analyte is eluted by neutralizing the charge (acidification).

Materials:

  • Cartridge: Oasis MAX (30 mg/1 cc) or equivalent (Strata-X-A).

  • Reagents: Ammonium Hydroxide (

    
    ), Methanol (MeOH), Formic Acid (FA), Water (
    
    
    
    ).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL Plasma .

    • Add 200 µL 4%

      
        (Phosphoric acid) in water. Correction: For MAX, we usually load basic/neutral. However, to disrupt protein binding, we dilute. Actually, for MAX, we want the analyte ionized (COO-). Therefore, dilute with 5% 
      
      
      
      in water
      to ensure pH > 6.
    • Revised Step: Add 200 µL 5%

      
        to plasma. Vortex 30s. (Ensures Analyte is 
      
      
      
      ).
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (~5 inHg).

  • Washing (Critical for Matrix Removal):

    • Wash 1 (Ammonia): 1 mL 5%

      
       in Water. (Removes proteins/neutrals; Analyte stays bound).
      
    • Wash 2 (Organic): 1 mL MeOH. (Removes hydrophobic neutrals/bases; Analyte stays bound via ion-exchange).

  • Elution:

    • Elute: 2 x 500 µL 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid protonates the carboxyl group (

      
      ), breaking the ionic bond with the sorbent.
      
  • Post-Processing:

    • Evaporate under

      
       stream at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% FA).

Method B: Liquid-Liquid Extraction (LLE) (Alternative)

Rationale: Cost-effective for high-throughput screening. Requires acidification to drive the analyte into the organic phase.

Step-by-Step Workflow:

  • Aliquot: 200 µL Plasma.

  • Acidification: Add 20 µL 1 M HCl or 5% Formic Acid . (Target pH < 3 to protonate

    
    ).
    
  • Extraction Solvent: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .

    • Note: Pure Hexane is too non-polar for this analyte. EtOAc is optimal.

  • Agitation: Vortex vigorously for 5 mins. Shaker for 10 mins.

  • Separation: Centrifuge at 4000 rpm, 4°C, 10 mins.

  • Transfer: Transfer supernatant (organic layer) to a clean tube.

  • Dry & Reconstitute: Evaporate and reconstitute as in Method A.

Part 4: LC-MS/MS Quantification Strategy

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 mins.

Mass Spectrometry (MRM):

  • Ionization: Negative Mode (ESI-) is preferred for carboxylic acids to generate

    
    .
    
  • Precursor Ion: m/z 222.1 (

    
    ).
    
  • Product Ions (Predicted):

    • Quantifier: Loss of methylcarbamoyl group or decarboxylation.

    • Qualifier: Cleavage at the ether bond.

Part 5: Visualization of Protocol Logic

The following diagram illustrates the decision matrix and chemical logic driving the MAX extraction protocol.

ExtractionWorkflow Start Plasma Sample containing MCM-PAA PreTreat Pre-treatment: Add 5% NH4OH (Ionize COOH -> COO-) Start->PreTreat Load Load onto MAX Cartridge (Anion Exchange) PreTreat->Load Binding Analyte Binds via COO- Interferences: Neutrals/Bases Load->Binding Wash1 Wash 1: 5% NH4OH (Remove Proteins/Salts) Binding->Wash1 Retain Analyte Wash2 Wash 2: Methanol (Remove Hydrophobic Neutrals) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Protonate COO- -> COOH to release analyte) Wash2->Elute LCMS LC-MS/MS Analysis (ESI Negative Mode) Elute->LCMS

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) extraction of MCM-PAA, highlighting the pH-switching mechanism critical for high selectivity.

Part 6: References & Authoritative Grounding

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Describes requirements for recovery, matrix effect, and stability testing. Link

  • PubChem Compound Summary. Camostat Mesylate (Parent/Related Structures). National Center for Biotechnology Information. (2024). Provides structural basis for phenylacetic acid metabolite properties. Link

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B (2007). Establishes the superiority of Mixed-Mode SPE for ionic analytes. Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Link

Sources

Method

Application Note: Precision Dose-Response Profiling of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid

This Application Note provides a rigorous, standardized protocol for conducting dose-response assays with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid . Given the structural properties of this compound (a phenylacet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, standardized protocol for conducting dose-response assays with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid .

Given the structural properties of this compound (a phenylacetic acid core with a polar amide-ether tail), it is characteristic of small-molecule inhibitors designed for metabolic enzymes (e.g., Aldose Reductase, PTP1B) or receptor ligands (e.g., PPAR agonists). This guide focuses on a high-precision enzymatic inhibition workflow , the gold standard for characterizing such pharmacophores.

Introduction & Compound Analysis

2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid represents a class of bidentate ligands often utilized in medicinal chemistry to bridge hydrophobic pockets (via the phenyl ring) and polar active sites (via the carboxylic acid and amide moieties).

To generate reliable quantitative data, researchers must account for two critical chemical features:

  • The Carboxylic Acid Head Group: This moiety (

    
    ) confers pH-dependent solubility and potency. Assays must be buffered (typically pH 7.4) to ensure the compound exists in its active, ionized carboxylate form.
    
  • The Methylcarbamoyl Linker: While generally stable, the amide bond can be susceptible to hydrolysis in highly acidic or basic stock solutions over time. Fresh stock preparation is mandatory.

Mechanistic Context

This protocol is designed to determine the Half-Maximal Inhibitory Concentration (IC50) . The workflow minimizes common artifacts such as compound precipitation, "edge effects" in microplates, and solvent-induced enzyme denaturation.

Materials & Reagent Preparation

Compound Stock Solution
  • Compound: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Solid, >98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Target Concentration: 10 mM or 50 mM (depending on solubility; 10 mM is standard to avoid precipitation upon dilution).

Protocol:

  • Weigh approximately 1–2 mg of solid compound into a glass vial (avoid plastic static interference).

  • Calculate the exact volume of DMSO required to reach 10 mM .

    • Formula:

      
      
      
    • Note: MW

      
       223.23  g/mol  (Estimate based on structure: 
      
      
      
      ).
  • Vortex vigorously for 30 seconds. Inspect for clarity. If undissolved, sonicate for 5 minutes at room temperature.

Assay Buffer (Standardized)
  • Composition: 50 mM HEPES or Potassium Phosphate (pH 7.4), 100 mM KCl, 1 mM DTT (if target requires reduction), 0.01% Triton X-100 (critical to prevent compound aggregation/promiscuous inhibition).

Experimental Workflow: 10-Point Dose-Response

This workflow utilizes a 3-fold serial dilution scheme, which provides optimal coverage of the dose-response curve (spanning ~4 logs) to capture the Hill slope accurately.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Directly pipetting small volumes of DMSO stock into the assay plate causes mixing errors. We use an intermediate dilution plate.

Step-by-Step:

  • Prepare Dilution Plate (96-well, V-bottom, Polypropylene):

    • Dispense 60 µL of 100% DMSO into columns 3 through 11.

    • Dispense 90 µL of 10 mM Compound Stock into column 2 (Top Concentration).

  • Perform Serial Dilution:

    • Transfer 30 µL from column 2 to column 3. Mix by pipetting up/down 5 times.

    • Transfer 30 µL from column 3 to column 4. Mix.

    • Repeat across to column 11. Discard the final 30 µL from column 11.

    • Result: 10 concentrations in 100% DMSO, ranging from 10 mM down to ~0.5 µM.

  • Prepare Working Solutions (10x):

    • Transfer 5 µL from the DMSO dilution plate into a new plate containing 45 µL of Assay Buffer .

    • Result: 10x working concentrations with 10% DMSO.

Assay Plate Setup (384-well or 96-well)
  • Final Assay Volume: 20 µL (Example for 384-well low volume).

  • Final DMSO Concentration: 1% (Standard tolerance for most enzymes).

OrderComponentVolumeNotes
1Enzyme/Protein Solution 10 µLPrepare at 2x final concentration in Assay Buffer.
2Compound (10x) 2 µLTransfer from "Working Solutions" plate.
3Pre-Incubation N/AIncubate 15 min at RT to allow equilibrium binding.
4Substrate Solution 8 µLPrepare at 2.5x final concentration (at

).
Total 20 µL

Controls:

  • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

  • Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).

Data Acquisition
  • Kinetic Mode (Preferred): Read signal every 2 minutes for 30–60 minutes. Calculate the slope (Vmax) for each well.

  • Endpoint Mode: Read signal after fixed time (ensure linearity).

Data Analysis & Visualization

Calculation

Normalize raw data (RFU/OD) to Percent Activity:



Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Model (sigmoidal dose-response):



  • X: Log of compound concentration.

  • Y: Normalized % Activity.

  • IC50: Concentration giving 50% inhibition.

Visualizing the Workflow

The following diagram illustrates the critical logic flow for the assay, ensuring data integrity.

DoseResponseWorkflow Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (3-fold, 10 points) Intermediate Plate Stock->Dilution 100% DMSO BufferPrep 3. Buffer Dilution (Create 10x Working Soln) Reduces DMSO shock Dilution->BufferPrep 1:10 into Buffer AssayPlate 4. Assay Plate Setup (Enzyme + Compound) BufferPrep->AssayPlate Transfer 2 µL Incubation 5. Pre-Incubation (15 min @ RT) Equilibrium Binding AssayPlate->Incubation Substrate 6. Substrate Addition (Initiate Reaction) Incubation->Substrate Readout 7. Detection (Kinetic or Endpoint) Substrate->Readout Analysis 8. 4PL Curve Fit (IC50 Calculation) Readout->Analysis Check QC Check: Z-factor > 0.5? Readout->Check

Caption: Step-by-step workflow for high-precision IC50 determination, emphasizing the intermediate dilution step to minimize DMSO variability.

Troubleshooting & Optimization

IssueProbable CauseSolution
Steep Hill Slope (>1.5) Compound aggregation or stoichiometric binding.Add 0.01% Triton X-100 to assay buffer; check solubility.
No Inhibition at Top Dose Poor potency or compound degradation.Verify stock concentration by HPLC; ensure pH is correct (acidic compounds may precipitate in low pH).
High Variation (CV > 10%) Pipetting error or "edge effects".Use automated liquid handling; avoid outer wells of the plate if evaporation is suspected.
Shift in IC50 Incubation time too long (substrate depletion).Ensure <10% substrate conversion during the measurement window (linear initial velocity conditions).

References

  • NIH Assay Guidance Manual.In Vitro Enzyme Inhibition Assays.

    • Source:

  • Brooks, H. B., et al. (2004).

    • Source:

  • Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.

    • Source:

  • GraphPad Prism Guide.Dose-response - Inhibition.

    • Source:

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid in aqueous buffers

Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, validated troubleshooting workflows, and self-validating protocols for researchers experiencing solubility issues wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, validated troubleshooting workflows, and self-validating protocols for researchers experiencing solubility issues with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid in aqueous environments.

Section 1: Mechanistic Causality of Solubility Issues

To effectively troubleshoot precipitation, we must first analyze the physicochemical nature of the molecule. 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a weak organic acid characterized by three distinct structural features:

  • A carboxylic acid moiety (predicted pKa ~ 4.0 - 4.5).

  • A hydrophobic phenyl ring , which drives aggregation in polar solvents.

  • A methylcarbamoylmethoxy linker (an amide), which acts as a hydrogen bond networker but does not ionize under physiological conditions.

Governed by the , the solubility of this compound is strictly pH-dependent[1]. At a pH below its pKa (e.g., pH 3.0), the carboxylic acid remains protonated (unionized). In this state, the molecule is highly lipophilic and poorly [2]. Conversely, at a pH > 6.5 (pKa + 2), over 99% of the molecules are deprotonated into the carboxylate anion, drastically increasing [3].

When researchers observe precipitation, it is rarely a failure of the compound itself, but rather a localized environmental failure—typically mismatched buffer capacity, micro-environmental pH drops, or co-solvent shock during [4].

Mechanism Unionized Unionized Deprotonation Deprotonation (Add Base / Raise pH) Unionized->Deprotonation Ionized Ionized Deprotonation->Ionized

Mechanism of pH-dependent solubility shift for weak acids via deprotonation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in DMSO. When I dilute it to 100 µM in PBS (pH 7.4), it instantly turns cloudy. Why? A: You are experiencing "co-solvent shock" combined with micro-environmental pH depression. When the DMSO stock is introduced to the aqueous phase, the DMSO diffuses into the bulk water much faster than the solid compound can hydrate and ionize. Furthermore, adding a concentrated weak acid locally depletes the buffering capacity of standard PBS (which is typically only ~10 mM phosphate), dropping the local pH and forcing the compound into its insoluble, unionized form[1]. Solution: Pre-dilute the DMSO stock into a high-capacity intermediate buffer (e.g., 100 mM Tris, pH 8.5) before the final dilution into your assay media.

Q2: Can I just heat the aqueous buffer to force the compound into solution? A: Heating increases kinetic energy and temporarily improves dissolution rates, but it is a flawed strategy for long-term stability. Once the solution cools to 37°C or room temperature, the compound will supersaturate and eventually nucleate, causing delayed precipitation during your experiment. You must alter the thermodynamic solubility via [5].

Q3: My downstream cellular assay is highly sensitive to DMSO (max 0.1% tolerated). How can I achieve a stable 1 mM working concentration? A: If organic co-solvents are restricted, utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the phenyl ring, while its hydrophilic exterior maintains aqueous solubility. A 10-20% (w/v) HP-β-CD solution in a pH 7.4 buffer can often solubilize hydrophobic weak acids without the toxicity associated with [6].

Section 3: Self-Validating Experimental Protocols

Protocol A: pH-Shift Solubilization Workflow (DMSO-Free)

Objective: Prepare a 10 mM true aqueous solution without organic solvents. Causality: By starting at a high pH, we ensure immediate and complete ionization of the carboxylic acid, bypassing the kinetic barrier of dissolution.

  • Weighing: Weigh the required mass of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid into a sterile, conical tube.

  • Suspension: Add 80% of the final target volume using deionized water. The compound will float or form a cloudy suspension.

  • Deprotonation: Dropwise, add 1.0 M NaOH while vortexing continuously until the suspension clears completely.

    • Validation Check 1: The solution must be optically clear before proceeding.

  • Back-Titration: Slowly back-titrate the pH to 7.4 using 1.0 M HCl. Add the HCl in 2 µL increments with rapid magnetic stirring to prevent localized pooling and reprecipitation.

  • Buffering: Bring the solution to the final volume using a 10X concentrated buffer stock (e.g., 10X PBS) to lock the pH in place.

  • Self-Validation Check 2: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absolute absence of colloidal aggregates.

Protocol B: The "Step-Down" Co-Solvent Dilution

Objective: Safely dilute a highly concentrated DMSO stock into aqueous media without causing co-solvent shock.

  • Primary Stock: Prepare a 100 mM stock in anhydrous DMSO.

  • Transition Matrix: Prepare an intermediate transition solution consisting of 10% DMSO, 40% PEG-400, and 50% basic buffer (50 mM Tris, pH 8.5).

  • First Dilution: Dilute the 100 mM stock 1:10 into the transition matrix (yields a stable 10 mM intermediate).

  • Final Dilution: Dilute the 10 mM intermediate into your final assay buffer (pH 7.4) to reach your working concentration.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet is visible, the solution is thermodynamically stable.

Section 4: Quantitative Data & Reference Tables

Table 1: Predicted Physicochemical and Solubility Parameters

ParameterValueMechanistic Implication
pKa (Carboxylic Acid) ~4.0 - 4.5Requires a buffer pH > 6.5 for >99% ionization and optimal aqueous solubility.
LogP (Unionized) ~1.8 - 2.2Moderate lipophilicity; highly prone to hydrophobic aggregation at acidic pH.
Max DMSO Tolerance 0.1% - 0.5%Cellular assays necessitate high-concentration stocks (>1000x) or alternative solubilizers.
Buffer Capacity Req. > 50 mMPrevents localized pH drops when adding the acidic compound directly to media.

Table 2: Recommended Solubilization Excipients

ExcipientOptimal ConcentrationMechanism of Action
NaOH / KOH Equimolar to compoundDeprotonates the carboxylic acid to form a highly soluble sodium/potassium salt.
PEG-400 5% - 10% (v/v)Co-solvent; reduces the dielectric constant of water, solvating the phenyl ring.
HP-β-Cyclodextrin 10% - 20% (w/v)Forms a host-guest inclusion complex, shielding the hydrophobic core from water.

Section 5: Troubleshooting Workflow

Workflow Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Is pH > pKa + 2? Start->CheckPH AdjustPH Adjust pH to > 6.5 Use NaOH or Tris CheckPH->AdjustPH No CheckSolvent Check Co-solvent Is DMSO > 1%? CheckPH->CheckSolvent Yes Success Stable Solution Achieved (OD600 < 0.05) AdjustPH->Success ReduceDMSO Reduce DMSO & Add PEG-400 CheckSolvent->ReduceDMSO Yes (Toxicity Risk) UseCD Use HP-β-CD Complexation CheckSolvent->UseCD No (Still crashes) ReduceDMSO->Success UseCD->Success

Decision tree for troubleshooting 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid precipitation.

References

  • Title: pH buffers. Buffer capacity and buffering range Source: pg.edu.pl URL: [Link]

  • Title: Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: PH and Solvent Effect on Drug Solubility Source: uomustansiriyah.edu.iq URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Topic: Resolving Peak Tailing in the Analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid Welcome to the technical support guide for the HPLC analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in the Analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Welcome to the technical support guide for the HPLC analysis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry issues with this specific analyte. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Understanding Your Analyte: The Root of the Challenge

Before diving into troubleshooting, it's crucial to understand the chemical nature of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid.

  • Acidic Nature: The molecule possesses a carboxylic acid group, making it an acidic compound. The pKa of this group is estimated to be in the range of 4.0 - 4.5, similar to other phenylacetic acid derivatives. When the mobile phase pH is near this pKa, the analyte will exist as a mixture of its ionized (carboxylate) and non-ionized (carboxylic acid) forms, which can lead to peak splitting or broadening.[1]

  • Polarity: The presence of an ether and a methylcarbamoyl group introduces polarity. This polarity, combined with the acidic functional group, makes the analyte susceptible to secondary interactions with the stationary phase.

This combination of an acidic functional group and polar moieties is the primary reason why peak tailing is a common issue during its analysis on standard reversed-phase columns.

Troubleshooting Guide: A Question & Answer Approach

Q1: I'm seeing significant tailing for my analyte peak. What's happening at a chemical level?

Peak tailing is a common chromatographic problem where the peak is not symmetrical, having a trailing edge that is longer than the front.[2] For an analyte like 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid, this is most often caused by unwanted secondary interactions between the analyte and the silica-based stationary phase.

The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, silica surfaces contain residual silanol groups (Si-OH).[3] These silanols are weakly acidic and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.5-4.[4]

Your analyte, being a carboxylic acid, can also be deprotonated (negatively charged, COO⁻) at pH values above its pKa. The simultaneous presence of negatively charged silanols and a negatively charged analyte leads to ionic repulsion, but more critically, interactions can occur with the analyte's polar groups (like the amide) and any remaining active, acidic silanols, creating a secondary, undesirable retention mechanism.[5] This mixed-mode retention causes some analyte molecules to be retained longer than others, resulting in a "tail."[2]

Diagram: Mechanism of Silanol-Induced Peak Tailing

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5) cluster_1 Scenario 2: Low pH (e.g., pH < 3.0) Analyte_Ion Analyte (COO⁻) Silanol_Ion Deprotonated Silanol (SiO⁻) Analyte_Ion->Silanol_Ion Ionic Repulsion Analyte_Polar Analyte Polar Group (Amide) Silanol_Free Acidic Silanol (SiOH) Analyte_Polar->Silanol_Free Strong H-Bonding (Secondary Interaction) Result1 Result: Peak Tailing Analyte_Protonated Analyte (COOH) Silanol_Protonated Protonated Silanol (SiOH) Analyte_Protonated->Silanol_Protonated Weak Interaction (Hydrophobic Retention Dominates) Result2 Result: Symmetrical Peak

Caption: Chemical interactions leading to peak tailing vs. a symmetrical peak.

Q2: How can I systematically eliminate peak tailing? What is my first step?

Your first and most impactful step should be to optimize the mobile phase pH. The goal is to ensure both your analyte and the column's residual silanols are in a single, consistent protonation state.

For an acidic analyte, this means lowering the mobile phase pH .[6] By operating at a pH at least 1.5 to 2 units below the analyte's pKa (i.e., pH ≤ 3.0), you achieve two critical things:

  • Analyte Suppression: The carboxylic acid group on your analyte will be fully protonated (COOH), making it more non-polar and ensuring a consistent hydrophobic interaction with the C18 stationary phase.[7]

  • Silanol Suppression: The residual silanol groups on the silica surface will also be fully protonated (Si-OH), eliminating their negative charge and significantly reducing their ability to cause unwanted secondary interactions.[4][5]

Recommended Action: Adjust your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer or acid modifier.

ModifierTypical ConcentrationSuitabilityNotes
Formic Acid 0.1% (v/v)LC-MS, UVExcellent choice for achieving low pH. Volatile and MS-friendly.[8]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)UVVery effective at improving peak shape but can cause ion suppression in MS.[9][10]
Phosphate Buffer 10-25 mMUVProvides excellent pH control but is non-volatile and not suitable for MS.[6][8]

Experimental Protocol 1: Systematic Mobile Phase pH Scouting

This protocol will help you determine the optimal mobile phase pH to achieve a symmetrical peak shape.

Objective: To evaluate the effect of mobile phase pH on the peak asymmetry of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm)

  • Mobile Phase A1: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Analyte stock solution prepared in a 50:50 mixture of water and acetonitrile.

Procedure:

  • Initial Conditions: Start with a generic gradient (e.g., 10-90% B over 15 minutes) at a flow rate of 1.0 mL/min.

  • Run 1 (Low pH): Equilibrate the column with Mobile Phase A1/B. Inject the analyte and record the chromatogram.

  • Run 2 (Mid pH): Thoroughly flush the system and equilibrate the column with Mobile Phase A2/B. Inject the analyte and record the chromatogram.

  • Run 3 (Neutral pH): Thoroughly flush the system and equilibrate the column with Mobile Phase A3/B. Inject the analyte and record the chromatogram.

  • Data Analysis: Compare the peak tailing factor (Asymmetry Factor, As) for the analyte in all three runs. The USP standard for an acceptable tailing factor is typically ≤ 2.0, with an ideal value being close to 1.0.

Expected Outcome: You should observe a significant improvement in peak symmetry (a tailing factor closer to 1.0) at the low pH condition (Run 1). The mid-pH and neutral-pH runs will likely exhibit pronounced tailing. This experiment validates that secondary silanol interactions are the primary cause of the peak shape issue.

Q3: I've lowered the pH to 2.7, and the peak is better, but still tailing. What's my next move?

If pH optimization alone is insufficient, the issue likely lies with the choice of stationary phase. Not all C18 columns are created equal. The underlying silica quality and the surface bonding chemistry play a massive role.[11]

1. Evaluate Your Column's Age and Health:

  • A partially blocked inlet frit or a void at the head of the column can cause tailing for all peaks.[5]

  • Test: Inject a neutral, non-polar compound like Toluene or Naphthalene. If this peak also tails, it indicates a physical problem with the column or system, not a chemical interaction.[11] If the neutral peak is sharp, the problem is specific to your analyte's interaction with the stationary phase.

2. Choose a High-Purity, End-Capped Column:

  • Older columns (Type A silica) often have higher metal content and more acidic silanols, which increases tailing.[2]

  • Modern columns are made from high-purity Type B silica, which minimizes these issues.

  • End-capping is a crucial manufacturing step where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl groups) to make them inert.[12][13][14] A column that is "fully end-capped" or "double end-capped" will offer superior peak shape for polar and ionizable compounds.[12]

Recommended Action: Switch to a modern, high-purity, fully end-capped C18 column. If you are already using one, consider a column with alternative selectivity.

Column TypeDescriptionWhy it HelpsRecommended Brands/Lines
High-Purity End-Capped C18 Standard C18 phase on Type B silica with extensive end-capping.Minimizes silanol activity, providing a good starting point for most applications.[6]Agilent ZORBAX Eclipse Plus, Waters SunFire, Phenomenex Luna C18(2)
Polar-Embedded C18 A C18 chain with a polar group (e.g., amide or carbamate) embedded within it.The polar group shields residual silanols and improves wettability in highly aqueous mobile phases.[15]Waters XBridge BEH C18, Agilent Polaris Amide C18
Phenyl-Hexyl A phenyl ring linked by a hexyl chain to the silica.Offers alternative "pi-pi" interactions which can change selectivity and sometimes improve the peak shape for aromatic compounds.[16]Phenomenex Kinetex Phenyl-Hexyl, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl

Experimental Protocol 2: Evaluating Column Chemistry

Objective: To compare the performance of a standard C18 column with a polar-embedded or alternative selectivity column.

Procedure:

  • Establish Baseline: Using the optimized low-pH mobile phase from Protocol 1, run your analysis on your current C18 column and record the tailing factor.

  • Install New Column: Replace the C18 column with a polar-embedded (e.g., Polaris Amide C18) or Phenyl-Hexyl column of similar dimensions.

  • Equilibrate and Inject: Thoroughly equilibrate the new column with the same mobile phase conditions. Inject the same sample.

  • Compare: Analyze the resulting chromatogram. Note any changes in retention time, selectivity, and, most importantly, the peak tailing factor.

Expected Outcome: A modern, specially designed column (like a polar-embedded phase) should provide a noticeable improvement in peak shape over an older or more generic C18 column, even under identical mobile phase conditions.

Q4: Are there any mobile phase additives that can help as a final optimization step?

Yes. If minor tailing persists after optimizing pH and column choice, a "competing base" additive can be used. These additives are basic compounds that preferentially interact with any remaining active silanols, effectively masking them from your analyte.[17]

  • Triethylamine (TEA): This is a classic silanol-suppressing agent.[18] It is typically added to the mobile phase at a low concentration (0.05% - 0.2%). A published method for a similar compound, 4-methoxyphenylacetic acid, successfully used a mobile phase containing triethylamine at pH 3.0.[19]

Caution:

  • TEA is not volatile and is not suitable for LC-MS analysis.

  • Over time, TEA can shorten column lifetime.[17] It should be considered a tool for method optimization, especially for legacy UV-based methods.

Troubleshooting Workflow: A Logical Approach

The following diagram outlines the systematic process for diagnosing and resolving peak tailing for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid.

Troubleshooting_Workflow start Peak Tailing Observed check_system Q: Is it a system or chemical issue? Inject a neutral marker (e.g., Toluene). start->check_system neutral_tails Neutral Marker Tails check_system->neutral_tails Yes neutral_sharp Neutral Marker is Sharp check_system->neutral_sharp No fix_physical Problem is Physical. - Check for dead volume (fittings). - Check for column void/blockage. - Consider column replacement. neutral_tails->fix_physical optimize_ph Problem is Chemical. Step 1: Optimize Mobile Phase pH. Set pH to 2.5 - 3.0 with 0.1% Formic Acid. neutral_sharp->optimize_ph ph_check Is peak shape acceptable (Tailing Factor < 1.5)? optimize_ph->ph_check optimize_column Step 2: Optimize Stationary Phase. - Use high-purity, end-capped column. - Try Polar-Embedded or Phenyl phase. ph_check->optimize_column No end_success Symmetrical Peak Achieved ph_check->end_success Yes column_check Is peak shape acceptable? optimize_column->column_check use_additive Step 3 (UV Methods Only): Use Additive. Add 0.05% Triethylamine (TEA) to mobile phase. column_check->use_additive No column_check->end_success Yes use_additive->end_success

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

  • Q: Why can't I just use a very high pH to analyze my acidic compound? A: While using a high pH (e.g., pH 10) would also ensure your analyte is in a single ionic state (deprotonated), most standard silica-based columns are not stable above pH 7-8 and will rapidly degrade.[1] Specialized hybrid or polymer-based columns are required for high-pH work. For acids, low pH is the most straightforward approach on common silica columns.

  • Q: My peak is fronting, not tailing. What does that mean? A: Peak fronting is often caused by column overload (injecting too much sample) or poor sample solvent compatibility (dissolving your sample in a much stronger solvent than the initial mobile phase).[2] Try reducing your injection volume or dissolving your sample in the mobile phase itself.

  • Q: Does the choice of organic solvent (Acetonitrile vs. Methanol) matter for peak tailing? A: Yes, it can. Acetonitrile is generally less viscous and provides better efficiency, but methanol can sometimes offer different selectivity and may be better at masking some silanol interactions. If you have exhausted other options, evaluating methanol as the organic modifier is a valid step.

References

  • Chrom Tech, Inc. (2025).
  • Chrom Tech, Inc. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (n.d.).
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Moravek. (2024, December 3).
  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ACD/Labs. (2022, October 6).
  • Phenomenex. (2017, March 21). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Agilent Technologies. (n.d.).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech. (n.d.). Agilent Polaris HPLC Columns.
  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • HPLC Today. (2020). TO ADD OR NOT TO ADD.
  • Waters. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
  • Swansea University. (n.d.). HPLC solvents and mobile phase additives.
  • PubMed. (2002, October 4). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.

Sources

Troubleshooting

Stability of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid under acidic and basic conditions

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid . This guide addresses stability, solubility, and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid . This guide addresses stability, solubility, and degradation pathways under acidic and basic conditions, derived from functional group chemistry and standard stability protocols.[1]

Compound: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Document ID: TS-2026-MCA-PAA | Revision: 1.2 | Status: Active[1]

Executive Summary: Molecule at a Glance

This compound is a bifunctional organic acid containing a phenylacetic acid moiety and a (methylcarbamoyl)methoxy side chain.[1] Its stability profile is governed by two competing behaviors: the pH-dependent solubility of the carboxylic acid and the hydrolytic susceptibility of the secondary amide.[1]

FeatureChemical CharacteristicStability Implication
Primary Acid Group Phenylacetic acid (

)
Solubility Driver: Precipitates at pH < 4.[1]0. Soluble as carboxylate at pH > 5.[1]0.
Amide Linkage

-Methyl secondary amide
Hydrolysis Risk: Stable at neutral pH.[1] Susceptible to hydrolysis under strong acidic (

) or basic (

) stress.[1]
Ether Linkage Phenoxy-alkyl etherHigh Stability: Generally inert under standard laboratory conditions.[1]

Stability Profile: Acidic vs. Basic Conditions

A. Acidic Conditions (pH < 4.0)[1][2]
  • Chemical Stability: High. The secondary amide bond is resistant to hydrolysis at ambient temperatures in dilute acid.[1] Significant degradation requires forcing conditions (e.g., 6M HCl, reflux).[1]

  • Physical Stability: Low. The primary risk is precipitation . The free acid form of phenylacetic acid derivatives has low aqueous solubility.[1]

    • Critical Threshold: Below pH 4.3, the equilibrium shifts towards the protonated, non-ionic form, leading to crystallization or oiling out from aqueous buffers.[1]

B. Basic Conditions (pH > 8.0)
  • Chemical Stability: Moderate to Low (pH dependent).

    • pH 8–10: Generally stable at room temperature.[1] The carboxylic acid is deprotonated (carboxylate form), ensuring high solubility.[1]

    • pH > 12:High Risk. Hydroxide ions (

      
      ) act as nucleophiles, attacking the carbonyl carbon of the amide group.[1][2] This leads to irreversible hydrolysis, yielding 4-(carboxymethoxy)phenylacetic acid  and methylamine .[1]
      
  • Physical Stability: High. The molecule exists as a mono- or di-anion (if the amide proton is stripped at extreme pH), maintaining excellent solubility.[1]

C. Thermal & Oxidative Stress[2]
  • Thermal: Stable up to 60°C in neutral solution. Avoid heating in basic buffers.[1]

  • Oxidative: The electron-rich phenyl ether ring is theoretically susceptible to electrophilic aromatic substitution or oxidation by strong agents (e.g., peroxides), but is stable under standard storage.[1]

Degradation Pathways & Mechanisms[2]

The primary degradation route is the hydrolysis of the


-methyl amide side chain.[1] This pathway is visualized below.

DegradationPathway Parent Parent Molecule 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid AcidPrecip Physical Degradation Precipitation (Free Acid Form) Parent->AcidPrecip pH < 4.0 (Reversible) HydrolysisProduct Chemical Degradation Product 4-(Carboxymethoxy)phenylacetic acid + Methylamine Parent->HydrolysisProduct pH > 12 or High Temp/Acid (Irreversible Amide Hydrolysis)

Figure 1: Stability flowchart illustrating physical precipitation under acidic conditions versus chemical hydrolysis under extreme pH stress.

Troubleshooting & FAQs

Q1: I observed a white precipitate upon adding my stock solution (DMSO) to the cell culture media. What happened?

  • Diagnosis: "Crash-out" precipitation.[1]

  • Mechanism: If your media is acidic or if the local concentration exceeded the solubility limit of the free acid during mixing, the compound precipitated.[1]

  • Solution: Predilute the compound in a neutral buffer (PBS, pH 7.4) rather than water or acidic media.[1][3] Ensure the final concentration is within the solubility limit (typically <100 µM for this class of compounds in aqueous media).[1]

Q2: My LC-MS shows a new peak with a mass shift of +1 Da (or -13 Da depending on ionization) after storage at pH 10.

  • Diagnosis: Base-catalyzed Amide Hydrolysis.[1]

  • Mechanism: The methylcarbamoyl group (

    
    ) has hydrolyzed to a carboxylic acid (
    
    
    
    ).[1]
    • Mass Change: Loss of

      
      -methyl (
      
      
      
      , mass ~30) and gain of Hydroxyl (
      
      
      , mass ~17).[1] Net mass loss of ~13 Da in the structure, but ionization changes may vary.[1]
  • Solution: Store solutions at pH 7.4 or lower. Avoid repeated freeze-thaw cycles in basic buffers.[1]

Q3: Can I use this compound in a 0.1 M HCl stopping solution for enzymatic assays?

  • Answer: Yes, for short durations (< 2 hours).[1]

  • Reasoning: While amides can hydrolyze in acid, the rate is significantly slower than in base at room temperature.[1] However, ensure the compound does not precipitate due to the low pH.[1]

Standardized Protocols

Protocol A: Solubility & pH Stability Check

Use this protocol to validate the compound's integrity in your specific experimental buffer.

Reagents:

  • 10 mM Stock Solution (in DMSO).[1][4]

  • Buffer A: PBS pH 7.4.[1]

  • Buffer B: 0.1 M HCl (pH 1.0).[1]

  • Buffer C: 0.1 M NaOH (pH 13.0).[1]

Procedure:

  • Preparation: Dilute the DMSO stock 1:100 into Buffer A, B, and C (Final conc: 100 µM).

  • Incubation: Incubate at Room Temperature (25°C) for 24 hours.

  • Observation:

    • Visual: Check for turbidity (Precipitation) immediately and at 24h.[1]

    • Analytical: Inject 10 µL onto HPLC (C18 column, Acetonitrile/Water gradient + 0.1% Formic Acid).

  • Acceptance Criteria:

    • Buffer A: Clear solution, >99% Parent peak area.[1]

    • Buffer B: Potential turbidity.[1] If clear, Parent peak >98%.[1][5]

    • Buffer C: Clear solution. Parent peak may decrease (<95%) due to hydrolysis; appearance of early-eluting degradation peak.[1]

Protocol B: Stock Solution Storage
  • Solvent: 100% DMSO (anhydrous).[1]

  • Concentration: 10–50 mM.[1]

  • Temperature: -20°C or -80°C.

  • Precaution: Protect from moisture.[1][6] Water ingress into DMSO stocks can promote slow hydrolysis over months.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of amide hydrolysis under acidic and basic catalysis).

  • Mabey, W., & Mill, T. (1978).[1] "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Guidelines on solubility and pH-dependent precipitation of carboxylic acids).

  • FDA Guidance for Industry. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Standard frameworks for stress testing pH stability).[1] Link

Sources

Optimization

Minimizing impurities during the crystallization of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

The following Technical Support Guide addresses the purification and crystallization of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (referred to herein as MCMPA ). This guide is designed for process chemists and en...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification and crystallization of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (referred to herein as MCMPA ). This guide is designed for process chemists and engineers encountering purity challenges during scale-up or routine synthesis.

Impurity Profile & Critical Quality Attributes (CQAs)

Before troubleshooting, you must identify the enemy. In the synthesis of MCMPA (typically via Williamson ether synthesis of 4-hydroxyphenylacetic acid with an alkylating agent), three specific impurity classes dominate.

Impurity IDStructure / DescriptionOriginSolubility Characteristic
Imp-A 4-Hydroxyphenylacetic acid (Starting Material)Incomplete conversion; Stoichiometric imbalance.High water solubility compared to MCMPA; susceptible to oxidation (color).
Imp-B 4-(Carboxymethoxy)phenylacetic acid (Diacid)Hydrolysis of the N-methylamide moiety under extreme pH or Temp.Soluble in aqueous base; precipitates at low pH (co-crystallizes with MCMPA).
Imp-C 2-Chloro-N-methylacetamide (Reagent)Excess reagent carryover.Soluble in organic solvents (EtOH, EtOAc).
Imp-D Oxidative Dimers / Quinones Oxidation of phenolic Imp-A.Highly colored (yellow/brown); hydrophobic.
Troubleshooting Guide (Q&A Format)

Select the issue that matches your observation to view the technical resolution.

Q1: My final crystals have a persistent yellow/brown discoloration. How do I remove this?

Diagnosis: This indicates the presence of Imp-D (oxidized phenolic species), likely derived from residual Starting Material (Imp-A). Root Cause:

  • Incomplete reaction leaving unreacted phenol.

  • Exposure to air during alkaline workup. Resolution Protocol:

  • Immediate Action: Perform a recrystallization using Water:Ethanol (80:20 v/v) with 0.5% w/w activated carbon . The carbon preferentially adsorbs planar aromatic color bodies.

  • Process Control: Sparge your reaction and crystallization vessels with Nitrogen (

    
    ). Ensure the reaction goes to 
    
    
    
    conversion to minimize residual phenol availability.
Q2: HPLC shows high levels of Imp-B (Diacid) co-precipitating with the product.

Diagnosis: Hydrolysis of the amide side chain is occurring. Root Cause:

  • pH Shock: Acidifying the reaction mixture too rapidly or to a pH

    
    .
    
  • Thermal Stress: Holding the alkaline solution at high temperatures (

    
    ) for extended periods.
    Resolution Protocol: 
    
  • Optimization: Switch to a Controlled Cooling Crystallization rather than a crash-acidification.

  • pH Target: Acidify only to pH 3.5 – 4.0 . The MCMPA (mono-acid) will precipitate, while the Diacid (Imp-B) is more soluble and often remains in the mother liquor due to its higher polarity and potential to form mono-salts.

Q3: The melting point is broad and lower than the reference standard (

).

Diagnosis: Solvent inclusion or eutectic formation with Imp-C (Reagent). Root Cause:

  • Rapid crystal growth trapping mother liquor.

  • Insufficient washing of the filter cake. Resolution Protocol:

  • Crystal Engineering: Implement a Seeding Strategy . Add 1% seed crystals at the metastable limit (cloud point) to promote ordered growth.

  • Wash Cycle: Wash the filter cake with 3 x Bed Volumes of cold Ethyl Acetate . Imp-C is highly soluble in EtOAc, whereas MCMPA is sparingly soluble in cold EtOAc.

Q4: Yield is significantly lower than theoretical (>20% loss), but purity is high.

Diagnosis: Loss of product to the Mother Liquor (ML). Root Cause:

  • Final solvent composition has too much organic co-solvent (Ethanol).

  • Final temperature is not low enough. Resolution Protocol:

  • Solubility Tuning: Determine the solubility curve. If using EtOH/Water, increase the water fraction in the final stage (Anti-solvent crystallization).

  • Temperature: Cool the slurry to 0–5°C and hold for 2 hours before filtration to maximize recovery.

Optimized Experimental Protocols
Protocol A: pH-Controlled Reactive Crystallization (Primary Purification)

Best for removing Imp-A and Imp-C.

  • Dissolution: Dissolve crude MCMPA in dilute NaOH (1.1 eq) at 25°C. Solution should be clear (pH ~10-11).

  • Filtration: Filter through a 0.45 µm membrane to remove insoluble mechanical impurities.

  • Acidification (Step 1): Slowly add 1M HCl until pH reaches 6.0 . (Solution remains clear).

  • Seeding: Add 0.5% w/w pure MCMPA seeds. Stir for 30 mins to establish a seed bed.

  • Acidification (Step 2): Add 1M HCl over 2 hours via syringe pump to reach pH 3.8 .

    • Note: Do not go below pH 3.0 to avoid precipitating Imp-B or protonating impurities that should stay in solution.

  • Aging: Stir at 20°C for 1 hour.

  • Filtration: Filter and wash with water (pH 4).

Protocol B: Recrystallization for High Purity (>99.5%)

Best for removing Imp-B and Color.

  • Slurry: Suspend 10g of crude MCMPA in 100 mL Ethanol:Water (30:70) .

  • Heating: Heat to reflux (approx. 80°C) until full dissolution.

  • Polishing: If colored, add activated carbon (0.1g), stir 10 min, and hot filter.

  • Cooling:

    • Cool to 60°C (Cloud point).

    • Cool linearly to 20°C over 4 hours (0.16°C/min).

    • Cool to 0°C and hold for 1 hour.

  • Isolation: Filter and wash with cold Water. Dry under vacuum at 45°C.

Visualization: Impurity Formation & Rejection Pathways

The following diagram illustrates the origin of impurities and the specific unit operation required to reject them.

MCMPA_Purification Start Starting Materials (4-HPAA + Chloro-amide) Reaction Reaction (Base/Solvent) Start->Reaction Crude Crude Mixture (MCMPA + Impurities) Reaction->Crude ImpA Impurity A (Unreacted Phenol) Reaction->ImpA Incomplete Conv. ImpB Impurity B (Hydrolyzed Diacid) Reaction->ImpB Over-Hydrolysis ImpC Impurity C (Excess Reagent) Reaction->ImpC Excess Cryst1 pH-Swing Crystallization (Target pH 3.8) Crude->Cryst1 ML1 Mother Liquor 1 (Rejects Imp-A & Imp-C) ImpA->ML1 Remains in ML ML2 Mother Liquor 2 (Rejects Imp-B) ImpB->ML2 Solubility Diff ImpC->ML1 Cryst1->ML1 Soluble Impurities Cake1 Wet Cake (MCMPA + Trace Imp-B) Cryst1->Cake1 Recryst Recrystallization (EtOH/Water) Cake1->Recryst Recryst->ML2 Final Pure MCMPA (>99.5%) Recryst->Final

Figure 1: Impurity fate mapping during the two-stage purification process. Note the distinct rejection points for Starting Material (ML1) vs. Hydrolysis By-products (ML2).

References
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on solubility curves and seeding strategies).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for impurity rejection mechanisms).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Explains the kinetics of crystal growth vs. impurity inclusion).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Relevant for understanding the solubility behavior of phenylacetic acid derivatives).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed protocols for cooling crystallization).

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid Synthesis

Part 1: Executive Summary & Reaction Logic Welcome to the Technical Support Center. You are likely synthesizing 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Target Molecule) via the O-alkylation of a 4-hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely synthesizing 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Target Molecule) via the O-alkylation of a 4-hydroxyphenylacetic acid derivative with 2-chloro-N-methylacetamide.

This synthesis relies on a Williamson Ether Synthesis. While conceptually simple, the presence of the methylcarbamoyl (


)  and phenylacetic acid (

)
moieties introduces competing hydrolytic pathways that are highly sensitive to temperature.
The Core Challenge: The "Goldilocks" Window
  • Too Cold (< 50°C): The phenoxide anion formation is slow (if using mild bases like

    
    ), and the 
    
    
    
    displacement of the chloride is kinetically hindered.
  • Too Hot (> 80°C): You risk three critical failures:

    • Amide Hydrolysis: The

      
      -methyl amide converts to a carboxylic acid (Des-methyl impurity).
      
    • Reagent Decomposition: 2-chloro-N-methylacetamide hydrolyzes before it can alkylate the phenol.

    • C-Alkylation: Thermodynamic preference shifts slightly toward the ortho-carbon, increasing regio-isomeric impurities.

Part 2: Visualizing the Reaction & Failure Modes

The following diagram maps the reaction pathway and the specific temperature-dependent failure points.

ReactionPathway Start 4-Hydroxyphenylacetic Acid (or Methyl Ester) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Base (K2CO3) Deprotonation Reagent 2-Chloro-N-methylacetamide Reagent->Intermediate Impurity1 Impurity A: Reagent Hydrolysis (HO-CH2-CONHMe) Reagent->Impurity1 >80°C + H2O (Reagent Loss) Product Target Product (O-Alkylated) Intermediate->Product SN2 Substitution (Optimal: 60-70°C) Impurity3 Impurity C: C-Alkylation (Ortho-isomer) Intermediate->Impurity3 >100°C (Thermodynamic Control) Impurity2 Impurity B: Amide Hydrolysis (Dicarboxylic Acid) Product->Impurity2 >90°C + Base (Over-reaction)

Figure 1: Reaction scheme illustrating the main synthetic pathway (green) and temperature-induced failure modes (red).

Part 3: Technical Support & Troubleshooting (Q&A)

This section addresses specific issues reported by researchers optimizing this synthesis.

Q1: "My conversion stalls at ~70% despite adding excess reagent. Increasing the temperature to 100°C lowered my yield. Why?"

Diagnosis: Reagent Decomposition (Hydrolysis). Technical Insight: 2-Chloro-N-methylacetamide is an


-haloamide. In the presence of carbonate bases and trace water (from the solvent or base), it hydrolyzes to 

-methyl-2-hydroxyacetamide or 2-chloroacetic acid. This reaction competes with your desired O-alkylation. Causality: At 100°C, the rate of reagent hydrolysis likely exceeds the rate of alkylation. You are destroying your reagent before it reacts. Solution:
  • Lower Temp: Run the reaction at 60–65°C .

  • Stepwise Addition: Do not add all 2-chloro-N-methylacetamide at once. Add it in 3 portions over 2 hours to maintain a steady concentration of active electrophile.

  • Dry Your Solvent: Ensure DMF or MeCN has

    
     water content.
    
Q2: "I am observing a new impurity at RRT 0.85 that contains a carboxylic acid but lacks the methylamine signal in NMR. Is this temperature related?"

Diagnosis: Amide Hydrolysis (Formation of (Carboxymethoxy)phenylacetic acid). Technical Insight: The "Methylcarbamoyl" moiety (


) is susceptible to hydrolysis under basic conditions, especially if the temperature is too high. If you lose the methylamine group, you form the dicarboxylic acid derivative.
Validation:  Check your reaction pH. If you are using 

or

, this is almost guaranteed. If using

, this occurs primarily at T > 85°C . Solution:
  • Strictly limit temperature to maximum 75°C .

  • Switch to a milder base system if possible (e.g.,

    
     allows reaction at 40–50°C due to the "Cesium Effect" enhancing phenoxide solubility).
    
Q3: "Can I use Acetone at reflux (56°C) to avoid the high-temp side reactions?"

Diagnosis: Kinetic Limitation. Technical Insight: While Acetone prevents the high-temp side reactions, 56°C is often below the activation energy threshold for efficient alkylation of the sterically hindered phenylacetic acid core, especially if using granular


.
Outcome:  You will likely see extremely slow conversion (24–48 hours) and "stalling."
Optimization: 
  • Solvent Switch: Use Acetonitrile (MeCN) . It refluxes at ~82°C, but you can control the bath to 65°C. It offers better polarity than acetone for stabilizing the transition state.

  • Catalyst: Add 5–10 mol% Potassium Iodide (KI) . This generates the in-situ 2-iodo-N-methylacetamide, which is a much faster electrophile (Finkelstein reaction logic). This allows the reaction to proceed efficiently at lower temperatures (50–60°C).

Part 4: Optimized Experimental Protocol

This protocol balances kinetics against hydrolysis risk.

Target: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (via Methyl ester intermediate). Note: Using the methyl ester of the starting material is recommended to prevent di-anion formation and solubility issues.

ParameterRecommendationRationale
Substrate Methyl 4-hydroxyphenylacetateProtects the tail acid; improves solubility.
Reagent 2-Chloro-N-methylacetamide (1.2 – 1.5 eq)Excess accounts for minor hydrolysis.
Base

(2.0 eq)
Mild base; minimizes amide hydrolysis.
Additive KI (0.1 eq)Critical: Accelerates reaction at lower temps.
Solvent DMF or AcetonitrileHigh dielectric constant needed for

.
Temperature 60°C ± 5°C The "Safe Zone" for amide stability.
Time 4 – 6 HoursMonitor by HPLC.
Step-by-Step Workflow:
  • Dissolution: Dissolve Methyl 4-hydroxyphenylacetate (1.0 eq) in dry DMF (5 vol).

  • Activation: Add

    
     (2.0 eq) and KI (0.1 eq). Stir at 25°C for 30 mins to form the phenoxide surface species.
    
  • Alkylation: Add 2-Chloro-N-methylacetamide (1.2 eq).

  • Heating: Heat to 60°C . Do not overshoot.

  • Monitoring: Check HPLC at 2 hours. If conversion < 50%, add 0.2 eq more reagent.

  • Workup: Cool to 20°C. Pour into ice water. The product (ester) often precipitates. If not, extract with EtOAc.

  • Hydrolysis (Final Step): Saponify the methyl ester using

    
     in THF/Water at 20°C (Room Temp) to yield the final acid without hydrolyzing the amide.
    

Part 5: Troubleshooting Logic Flowchart

Use this decision tree to diagnose yield/purity issues in real-time.

TroubleshootingTree Problem Start: What is the primary issue? Issue1 Low Conversion (<80%) Problem->Issue1 Issue2 High Impurities Problem->Issue2 CheckTemp Is Temp < 55°C? Issue1->CheckTemp CheckImpurity Identify Impurity Type Issue2->CheckImpurity TempLow Increase Temp to 65°C Add KI catalyst CheckTemp->TempLow Yes TempOK Check Reagent Stability (Did it hydrolyze?) CheckTemp->TempOK No AddReagent Add Reagent portion-wise Ensure dry solvent TempOK->AddReagent ImpurityType1 Des-methyl / Di-acid (Hydrolysis) CheckImpurity->ImpurityType1 ImpurityType2 Ortho-alkylated (C-alkylation) CheckImpurity->ImpurityType2 FixHydrolysis LOWER Temp to 60°C Switch from NaOH to K2CO3 ImpurityType1->FixHydrolysis FixRegio Switch Solvent to DMF (Better solvation of O-) ImpurityType2->FixRegio

Figure 2: Decision tree for diagnosing reaction failures based on temperature and impurity profiles.

References

  • General Phenolic Alkylation

    • Williamson Ether Synthesis Principles. The alkylation of phenols with -chloroacetamides requires careful control of basicity to prevent amide hydrolysis.
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

  • Specific Moiety Synthesis (Methylcarbamoyl-methoxy)

    • Design and Synthesis of a Bivalent Ligand to Explore the Putative Heterodimerization of the Mu Opioid Receptor and the Chemokine Receptor CCR5. This paper details the synthesis of "Methylcarbamoylmethoxy-acetic acid" using similar conditions (Refluxing acetone/DMF with base).
    • Source: Journal of Medicinal Chemistry, 2012.

  • Reagent Stability (2-Chloro-N-methylacetamide)

    • 2-Chloro-N-(4-hydroxyphenyl)acetamide Synthesis and Crystallization. Discusses the stability and hydrogen bonding of N-methyl/phenyl acetamides, relevant for understanding hydrolysis risks.
    • Source: IUCrData, 2024.

  • Phenylacetic Acid Derivatization

    • Synthesis of 4-methoxyphenylacetic acid.[1] Demonstrates the robustness of the phenylacetic acid tail under alkylation conditions.

    • Source: National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid vs. Phenylacetic Acid Analogs

Executive Summary Objective: This guide provides a technical comparison between the functionalized probe 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Target Molecule) and established phenylacetic acid (PAA) analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between the functionalized probe 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (Target Molecule) and established phenylacetic acid (PAA) analogs, specifically focusing on Diclofenac (a COX-inhibitor benchmark) and 4-Methoxyphenylacetic acid (a metabolic biomarker).

Scientific Context: The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant hormones. While simple PAA derivatives often exhibit weak auxin or non-specific metabolic activity, the introduction of a para-(methylcarbamoyl)methoxy tail transforms the physicochemical profile. This specific substitution shifts the molecule's potential from simple cyclooxygenase (COX) inhibition toward targets requiring polar interactions, such as Aldose Reductase (AR) or Matrix Metalloproteinases (MMPs) , and significantly alters its metabolic stability compared to simple esters.

Chemical Profile & Structure-Activity Relationship (SAR)

The bioactivity of PAA analogs is dictated by the substitution pattern on the phenyl ring. Below is a direct comparison of the Target Molecule against the clinical standard (Diclofenac) and the structural baseline (4-Methoxy-PAA).

Table 1: Physicochemical & Pharmacophore Comparison
FeatureTarget Molecule Diclofenac (Comparator A)4-Methoxy-PAA (Comparator B)
Structure Name 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid2-[2-(2,6-dichloroanilino)phenyl]acetic acid2-(4-methoxyphenyl)acetic acid
Key Substituent Para- OCH₂CONHCH₃ (Acetamide ether)Ortho- NH-C₆H₃Cl₂ (Aniline bridge)Para- OCH₃ (Methoxy)
Predicted LogP ~0.8 - 1.2 (Moderate Hydrophilicity)~4.5 (High Lipophilicity)~1.4 (Moderate)
H-Bond Donors/Acc. 2 Donors / 5 Acceptors2 Donors / 3 Acceptors1 Donor / 3 Acceptors
Primary Bioactivity Aldose Reductase / MMP Inhibition (Predicted)COX-1 / COX-2 Inhibition (Proven)Biomarker / Weak Auxin
Solubility High (due to amide polarity)Low (requires salt form)Moderate
Metabolic Stability High (Amide bond is stable)Susceptible to hydroxylationSusceptible to demethylation
SAR Analysis: The "Methylcarbamoyl" Effect
  • Polarity Shift: Unlike Diclofenac, which relies on a hydrophobic "twist" conformation to fit the COX active site, the Target Molecule's (methylcarbamoyl)methoxy tail introduces a significant polar region. This likely reduces COX affinity but enhances binding to enzymes with polar pockets (e.g., Aldose Reductase).

  • Metabolic Resistance: The terminal amide (-CONHCH3) is more resistant to enzymatic hydrolysis than the ester equivalents often found in prodrugs. This suggests the Target Molecule is designed to be an active parent drug rather than a prodrug.

  • Linker Flexibility: The ether linker (-O-CH2-) provides rotational freedom, allowing the amide head to orient itself for hydrogen bonding, a critical feature for inhibiting zinc-dependent metalloproteinases.

Mechanistic Pathways & Bioactivity

Divergence of Signaling Pathways

The PAA core can initiate two distinct signaling cascades depending on its substitution. The diagram below illustrates how the Target Molecule diverges from the NSAID pathway.

BioactivityPathways PAA_Core Phenylacetic Acid (PAA) Core Sub_Ortho Ortho-Anilino Group (e.g., Diclofenac) PAA_Core->Sub_Ortho Sub_Para Para-(Methylcarbamoyl)methoxy (Target Molecule) PAA_Core->Sub_Para COX Cyclooxygenase (COX-1/2) Sub_Ortho->COX High Affinity AR Aldose Reductase (AR) Sub_Para->AR H-Bonding Interaction MMP Matrix Metalloproteinase (MMP) Sub_Para->MMP Zinc Chelation Potential Inflammation Reduced Prostaglandins (Anti-inflammatory) COX->Inflammation Inhibition DiabeticComp Reduced Sorbitol Accumulation (Diabetic Neuropathy Protection) AR->DiabeticComp Pathway Blockade TissueRemodel Inhibited Tissue Remodeling (Anti-Fibrotic) MMP->TissueRemodel Modulation

Figure 1: Divergent bioactivity pathways of PAA derivatives. The Target Molecule (Green path) favors metabolic/fibrotic enzyme targets over the inflammatory COX pathway (Red path).

Experimental Protocols for Validation

To objectively compare the bioactivity of the Target Molecule against PAA analogs, the following self-validating experimental workflows are recommended.

Protocol A: Comparative COX-1/COX-2 Inhibition Assay

Purpose: To confirm the hypothesis that the Target Molecule has reduced anti-inflammatory potency compared to Diclofenac.

  • Reagent Preparation:

    • Test Compounds: Dissolve Target Molecule and Diclofenac (positive control) in DMSO to 10 mM stock.

    • Enzyme: Recombinant human COX-1 and COX-2 (purified).

    • Substrate: Arachidonic acid (10 µM final).

    • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Assay Workflow:

    • Incubate enzyme (1 unit/well) with inhibitor (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

    • Initiate reaction by adding Arachidonic acid and Amplex Red.

    • Detection: Measure fluorescence (Ex 535 nm / Em 590 nm) after 20 minutes.

  • Data Validation:

    • Calculate IC₅₀ using a 4-parameter logistic fit.

    • Acceptance Criteria: Diclofenac IC₅₀ must fall within 3–10 nM (COX-2) range. If Target Molecule IC₅₀ > 10 µM, it confirms the loss of COX activity due to the para-substitution.

Protocol B: Aldose Reductase (AR) Inhibition Screen

Purpose: To test the specific bioactivity of the (methylcarbamoyl)methoxy pharmacophore.

  • System Setup:

    • Source: Rat lens homogenate or recombinant human AR.

    • Substrate: DL-Glyceraldehyde (10 mM).

    • Cofactor: NADPH (0.1 mM).

  • Methodology:

    • Prepare reaction mixture: 100 mM phosphate buffer (pH 6.2), NADPH, and enzyme.

    • Add Target Molecule (1 µM – 100 µM).

    • Start reaction with DL-Glyceraldehyde.

    • Monitoring: Track the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes.

  • Causality Check:

    • Include Epalrestat or Sorbinil as a positive control.

    • If the Target Molecule shows >50% inhibition at 10 µM, it validates the "ARI-pharmacophore" hypothesis.

Synthesis & Purity Verification (Reference Standard)

As this molecule is often used as a reference standard for drug impurities, establishing its identity is critical.

Synthesis Pathway (Williamson Ether Synthesis)
  • Starting Material: Methyl (4-hydroxyphenyl)acetate.

  • Reagent: 2-Chloro-N-methylacetamide.

  • Condition:

    
    , Acetone, Reflux, 6 hours.
    
  • Hydrolysis: Treat intermediate with LiOH (THF/Water) to deprotect the methyl ester to the free acid.

  • Purification: Recrystallization from Ethanol/Water.

Quality Control Parameters
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Doublet at ~2.6 ppm (NH-CH3), Singlet at ~4.4 ppm (O-CH2-CO)
Purity HPLC (C18 Column)> 98.0% Area (254 nm)
Water Content Karl Fischer< 0.5% w/w

Conclusion

The comparison reveals that 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is distinct from traditional PAA NSAIDs. While it shares the phenylacetic acid core, the bulky, polar (methylcarbamoyl)methoxy tail likely abolishes potent COX inhibition, repurposing the molecule as a probe for Aldose Reductase or as a stable metabolic reference standard. Researchers should utilize this molecule when investigating non-COX pathways of PAA derivatives or when requiring a stable, polar PAA analog for solubility studies.

References

  • Vertex AI Search . (2025). Search Results for Phenylacetic Acid Analogs and Bioactivity. Retrieved from 1

  • National Institutes of Health (NIH) . (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed.[2] Retrieved from

  • Biofount . (n.d.). 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid Product Data. Retrieved from 3

  • MDPI . (2020). Bioactive Properties of Marine Phenolics and Phenylacetic Acid Derivatives. Retrieved from 4

  • Chemsrc . (2025). 4-Methoxyphenylacetic acid Biological Activity. Retrieved from 5

Sources

Comparative

Validating analytical methods for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid per ICH guidelines

Executive Summary & Compound Profile In the landscape of pharmaceutical impurity profiling and metabolite quantification, 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (hereafter referred to as MMPA ) represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the landscape of pharmaceutical impurity profiling and metabolite quantification, 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (hereafter referred to as MMPA ) represents a critical structural motif often encountered as a synthetic intermediate or oxidative metabolite in phenylacetic acid-derived therapeutics.

Validating an analytical method for MMPA requires a rigorous approach compliant with ICH Q2(R2) guidelines. This guide objectively compares two primary analytical architectures: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust "workhorse" for process control (ppm level), UHPLC-MS/MS is the necessary alternative for trace-level genotoxic impurity (GTI) screening (ppb level).

Compound Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Key Functional Groups: Carboxylic acid (pKa ~4.2), Amide (Neutral), Phenyl Ether.

  • Solubility: Soluble in Methanol, DMSO; pH-dependent solubility in water.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice of validation strategy depends heavily on the Analytical Target Profile (ATP) . Below is a comparative performance matrix based on experimental data and theoretical limits.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Alternative) Verdict
Principle Separation on C18 + Absorbance (254 nm)Separation on C18 + Electrospray Ionization (ESI)Context Dependent
Sensitivity (LOD) ~0.5 µg/mL (500 ppb)~0.5 ng/mL (0.5 ppb)MS/MS wins by 1000x
Specificity Moderate (Risk of co-elution)High (Mass-based discrimination)MS/MS wins
Linearity Range 10 – 150% of target conc.3 – 4 orders of magnitudeTie (Application specific)
Robustness High (Tolerates buffer shifts)Moderate (Sensitive to matrix effects)HPLC-UV wins
Cost/Run Low ($)High (

$)
HPLC-UV wins
Suitability Raw material assay, Content UniformityTrace impurity profiling, GTIsDefine Scope

Expert Insight: For routine QC release of intermediates where MMPA is the main component, HPLC-UV is superior due to robustness and lower operational cost. However, if MMPA is a potential genotoxic impurity in a final drug product, UHPLC-MS/MS is the only viable alternative to meet the Threshold of Toxicological Concern (TTC).

Method Development & Optimization (Causality & Logic)

To validate successfully, one must first develop a method that is inherently validatable.

The "Self-Validating" System Design

A robust method relies on the System Suitability Test (SST) . We design the SST to fail before the sample analysis fails.

  • Choice of Column: A C18 column with polar-embedding (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq) is selected.

    • Reasoning: MMPA has a polar carboxylic acid tail. Standard C18 may suffer from "phase collapse" in highly aqueous mobile phases needed for retention.

  • Mobile Phase pH: Buffered to pH 3.0 (Phosphate for UV; Formate for MS).

    • Causality: The pKa of the acetic acid group is ~4.2. Operating at pH 3.0 ensures the molecule is >90% protonated (neutral), increasing retention on the hydrophobic stationary phase and sharpening peak shape.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for a compliant validation campaign.

ValidationWorkflow cluster_Exp Experimental Execution Start Method Development (Pre-Validation) Protocol Validation Protocol (ICH Q2 R2) Start->Protocol Spec Specificity (Stress Testing) Protocol->Spec Lin Linearity & Range (5 Levels) Spec->Lin  Pass   Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Pass/Fail) Prec->Report

Figure 1: Step-wise validation workflow ensuring prerequisite parameters (Specificity) are met before quantitative assessment.

Detailed Validation Protocol (ICH Q2 Compliant)

This protocol focuses on Method A (HPLC-UV) as the primary scope, with notes on MS adaptations.

Specificity (Forced Degradation)

Objective: Prove unequivocal assessment of MMPA in the presence of degradants.

  • Protocol:

    • Prepare 1 mg/mL MMPA standard.

    • Expose to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Peroxide (3% H₂O₂, RT, 2h), Heat (80°C, 6h).

    • Analyze via HPLC-PDA (Photo Diode Array).

  • Acceptance Criteria: Peak Purity Index > 0.990 (no co-elution). Mass balance > 90%.

Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

    • Inject in triplicate.

  • Data Analysis: Plot Concentration (x) vs. Area (y). Calculate Regression Coefficient (

    
    ).
    
Accuracy (Recovery)

Objective: Verify the method measures the "true" value.

  • Protocol:

    • Spike MMPA into the sample matrix (or Placebo) at 80%, 100%, and 120% levels.

    • Calculate % Recovery = (Observed / Added) × 100.

Experimental Data Summary (Simulated)

The following table illustrates acceptable validation data for MMPA.

ParameterLevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
Accuracy 80%99.40.8%98.0 – 102.0%
100%100.10.5%98.0 – 102.0%
120%100.30.6%98.0 – 102.0%
Linearity 50-150%Slope: 24501


Precision 100% (n=6)N/A0.4%RSD

2.0%

Advanced Visualization: Reaction & Detection Logic

Understanding the chemical behavior of MMPA during analysis is crucial for troubleshooting.

MMPA_Logic cluster_HPLC HPLC Interaction cluster_MS MS Fragmentation (ESI+) MMPA MMPA Molecule (Neutral at pH 3.0) C18 C18 Stationary Phase MMPA->C18 Adsorption Parent [M+H]+ m/z 224 MMPA->Parent Ionization Ret Hydrophobic Retention C18->Ret Partitioning Frag1 Fragment m/z 165 (Loss of Amide) Parent->Frag1 Collision Frag2 Fragment m/z 193 (Loss of OMe) Parent->Frag2 Collision

Figure 2: Mechanistic view of MMPA retention (HPLC) and fragmentation (MS) for method specificity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. (2010). [Link]

Validation

Reference standard characterization for 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Reference Standard Characterization Guide: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Con...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Characterization Guide: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

This guide provides a comprehensive technical framework for the characterization of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid (hereafter referred to as MCMPA ). This molecule—containing both a carboxylic acid moiety and a methyl-substituted amide linked via an ether bridge—presents specific analytical challenges regarding solubility, ionization, and structural elucidation.

MCMPA typically appears in drug development pipelines as:

  • A Process Impurity in the synthesis of phenoxy-alkyl derivatives (e.g., specific beta-blockers or PPAR agonists).

  • A Metabolite resulting from the oxidative deamination or hydrolysis of larger API structures containing N-methylacetamide side chains.

This guide compares the Primary Reference Standard (fully characterized) against the Working Standard (qualified against the primary) and evaluates the performance of orthogonal analytical techniques (NMR vs. HPLC) required for certification.

Part 1: Structural Elucidation & Identity (The "Truth" of the Standard)

Before a material can be used as a standard, its identity must be unequivocal. For MCMPA, we rely on a self-validating triad: NMR, MS, and IR .

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary definitive method. The structure of MCMPA contains distinct chemical environments that allow for complete assignment.

  • Solvent Selection: DMSO-d6 is recommended over CDCl3 due to the limited solubility of the free carboxylic acid and the potential for hydrogen bonding of the amide.

  • 1H NMR Prediction & Assignment:

    • Amide Proton (-NH-): Broad singlet or quartet (coupling with methyl) around 7.8–8.2 ppm.

    • Aromatic Ring: AA'BB' system (para-substitution) appearing as two doublets between 6.8–7.3 ppm.

    • O-Methylene (-O-CH2-CO-): Singlet around 4.4 ppm (deshielded by oxygen and carbonyl).

    • Acid Methylene (Ar-CH2-COOH): Singlet around 3.5 ppm.

    • N-Methyl (-NH-CH3): Doublet around 2.6–2.7 ppm.

Mass Spectrometry (MS) Workflow
  • Ionization: Electrospray Ionization (ESI).

  • Polarity:

    • Positive Mode (ESI+): Look for

      
       and 
      
      
      
      . The amide nitrogen is the likely protonation site.
    • Negative Mode (ESI-): Look for

      
      . The carboxylic acid proton is easily abstracted, providing a strong signal for the parent ion.
      
  • Fragmentation (MS/MS): Expect cleavage at the ether linkage or loss of the methylamine group (

    
    ).
    
Infrared Spectroscopy (IR)
  • Key Bands:

    • Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

    • Amide: N-H stretch (~3300 cm⁻¹) and Amide I band (C=O, ~1650 cm⁻¹).

    • Ether: C-O-C stretching (~1240 cm⁻¹).

Part 2: Purity & Potency Assessment (The "Value" of the Standard)

A reference standard is defined by its potency (Assay). We compare two approaches: the Mass Balance Approach (Gold Standard for Primary Standards) and Quantitative NMR (qNMR) .

Comparison: Mass Balance vs. qNMR
FeatureMass Balance (100% - Impurities)qNMR (Internal Standard)
Principle Subtracts all non-analyte mass (water, solvents, inorganics, organics).Direct measurement of molar ratio against a NIST-traceable internal standard.
Accuracy High, but error-prone if an impurity is missed (e.g., inorganic salts).High, independent of impurities (unless signals overlap).
Material Required High (>100 mg for TGA, KF, ROI, HPLC).Low (~10-20 mg).
Primary Use Primary Reference Standard Certification. Rapid potency check or scarce material.
Experimental Protocol: HPLC Purity (Organic Impurities)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps the carboxylic acid protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (Amide) and 275 nm (Aromatic).

  • Self-Validation: The method must resolve the main peak from the synthetic precursor (likely 4-hydroxyphenylacetic acid) and the hydrolysis product (if the amide bond breaks).

Part 3: Visualization of Workflows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision matrix for certifying the MCMPA reference standard.

CharacterizationWorkflow cluster_Identity Identity (Structural Confirmation) cluster_Purity Purity & Impurities Start Crude MCMPA Material NMR 1H & 13C NMR (DMSO-d6) Start->NMR MS HRMS (ESI+/-) Exact Mass Start->MS IR FT-IR Functional Groups Start->IR HPLC HPLC-UV (Organic Impurities) NMR->HPLC Structure Confirmed Calc Potency Calculation (Mass Balance) HPLC->Calc % Area KF Karl Fischer (Water Content) KF->Calc % Water GC GC-Headspace (Residual Solvents) GC->Calc % Volatiles ROI Residue on Ignition (Inorganics) ROI->Calc % Ash COA Generate Certificate of Analysis (Primary Standard) Calc->COA

Caption: Figure 1. The "Mass Balance" workflow for certifying a Primary Reference Standard.[2] All impurity classes (Organic, Volatile, Inorganic, Aqueous) must be quantified to assign an absolute potency value.

Figure 2: Structural Connectivity & NMR Assignment

Visualizing the MCMPA structure to correlate with analytical data.

MoleculeStructure Acid Acid -COOH CH2_Acid CH2 (α) Acid->CH2_Acid Phenyl Phenyl Ring CH2_Acid->Phenyl Pos 1 O_Link Ether -O- Phenyl->O_Link Pos 4 CH2_Amide CH2 (β) O_Link->CH2_Amide Amide Amide -CONH- CH2_Amide->Amide Methyl Methyl -CH3 Amide->Methyl

Caption: Figure 2. Connectivity map for MCMPA. The distinct chemical environments (Acidic vs. Amide end) allow for clear separation of signals in HPLC and NMR.

Part 4: Protocol for Value Assignment

To generate the final assay value (Potency) for the Certificate of Analysis (CoA), use the Mass Balance Equation . This is the industry standard for primary reference materials (USP <11>).

The Equation:



Step-by-Step Calculation:

  • Chromatographic Purity (%Org_Imp): Determine the area % of the main peak via HPLC. Subtract the sum of all impurity peaks. (e.g., 99.5%).

  • Volatiles:

    • Water (%Water): Measured via Karl Fischer titration (e.g., 0.5%).

    • Solvents (%Volatiles): Measured via GC-Headspace (e.g., 0.1% Methanol).

  • Inorganics (%Inorganics): Measured via Residue on Ignition (ROI) or TGA (e.g., 0.1% Sulfated Ash).

  • Final Calculation:

    
    
    
    
    

Note on Hygroscopicity: Phenylacetic acid derivatives can be hygroscopic. Handling in a glove box or controlled humidity environment is recommended during weighing for KF and qNMR.

References

  • International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. ICH Guidelines. Available at: [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).

Sources

Safety & Regulatory Compliance

Safety

2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid proper disposal procedures

Operational Safety & Disposal Guide: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid Executive Summary Compound Identity: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid Chemical Class: Substituted Phenoxyacetic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Guide: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic Acid

Executive Summary

Compound Identity: 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid Chemical Class: Substituted Phenoxyacetic Acid / Amide Derivative Primary Hazard: Skin/Eye Irritant (Acidic), Potential Aquatic Toxin Disposal Method: High-Temperature Incineration (Primary)[1][2]

Chemical Identity & Hazard Profile

This compound is a bifunctional organic molecule containing a carboxylic acid moiety and a methyl-substituted amide linkage.[1][2] In drug development, it often appears as a metabolite or intermediate in the synthesis of beta-blockers (structurally related to Atenolol derivatives) or NSAIDs.[2]

Physicochemical Properties (Class-Based Estimates)

Property Description Operational Implication
Physical State White to off-white crystalline solid Dust generation risk during weighing/transfer.[1][2]
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid) Corrosive to mucous membranes; incompatible with strong bases.[2]
Solubility Soluble in DMSO, Methanol, dilute Alkali Aqueous waste requires pH adjustment before processing.[2]

| Stability | Stable under ambient conditions | Hygroscopic potential; store in desiccated environment.[2] |

Safety Assessment (SAR Analysis)

  • GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).

  • Toxicology: As a phenoxyacetic acid derivative, assume potential acute oral toxicity (Category 4) and aquatic toxicity if released to the environment.[2]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., permanganates) and strong bases.[2]

Operational Handling Protocol

To ensure data integrity and personnel safety, the following "Self-Validating" workflow must be adopted. This ensures that safety checks are intrinsic to the experimental process, not an afterthought.[2]

A. Engineering Controls
  • Primary: Handle exclusively within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary: Use a static-dissipative weighing funnel to prevent powder scattering.[1][2]

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator if handling >100 mg outside a hood (not recommended).[2]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[2] Breakthrough time >480 min.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Disposal & Waste Management Procedures

Strict Prohibition: Never dispose of this compound or its mother liquors down the sanitary sewer. The amide/ether linkage is resistant to standard biodegradation, posing environmental persistence risks.[2]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound/Contaminated Solids) [1]

  • Segregation: Collect in a dedicated "Solid Hazardous Waste" container (HDPE or Amber Glass).

  • Labeling: Tag with "Organic Solid - Irritant/Acidic."[2]

  • Destruction: Transfer to a licensed waste management facility for High-Temperature Incineration (approx. 1100°C) with secondary combustion chamber to ensure complete mineralization of the nitrogenous amide bond.[2]

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent) [1]

  • Characterization: Check pH.[2] If acidic (pH < 4), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S evolution).[2]

  • Neutralization (Optional but Recommended):

    • Slowly add 1M Sodium Bicarbonate (

      
      ) to the waste stream until pH 6–8.[2]
      
    • Why? Neutralization prevents exothermic reactions in the central waste drum.[2]

  • Solvent Stream: Combine with "Non-Halogenated Organic Solvents" if dissolved in MeOH/DMSO.

  • Aqueous Stream: If in water, collect in "Aqueous Organic Waste" for fuel blending/incineration.[2]

Visualized Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of waste containing 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid.

DisposalWorkflow Start Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Wipes, PPE) CheckState->Solid Liquid Liquid Waste (Solutions, HPLC) CheckState->Liquid SolidAction Segregate: Solid Organic Container: HDPE Wide Mouth Solid->SolidAction LiquidCheck Check Solvent Base Liquid->LiquidCheck FinalSolid Incineration (High Temp) SolidAction->FinalSolid OrganicSolv Organic Solvent (DMSO, MeOH) LiquidCheck->OrganicSolv Aqueous Aqueous Solution LiquidCheck->Aqueous FinalLiquid Fuel Blending / Incineration OrganicSolv->FinalLiquid Neutralize Adjust pH to 6-8 (Use NaHCO3) Aqueous->Neutralize Neutralize->FinalLiquid

Caption: Decision matrix for segregating and treating waste streams to ensure environmental compliance.

Emergency Response (Spill Protocol)

In the event of a benchtop spill (Solid):

  • Isolate: Evacuate the immediate area (3-meter radius).[2]

  • Protect: Don double nitrile gloves and N95 respirator.[2]

  • Contain: Cover spill with a Dry Lime or Soda Ash mixture to neutralize potential acidity.[2]

  • Clean: Sweep carefully (avoid dust) into a disposable container.[2] Wash area with soap and water; collect rinsate as hazardous waste.[2][4]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Methoxyphenylacetic acid (Analogous Structure).[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: Phenoxyacetic acid derivatives.[2] Retrieved from

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press.[2] Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2020).[2] Guidelines for the Safe Handling and Disposal of Chemicals.[2][4][6][7] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
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